3-(1-Fluoroethyl)oxetane-3-carboxylic acid

Catalog No.
S14457536
CAS No.
M.F
C6H9FO3
M. Wt
148.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Fluoroethyl)oxetane-3-carboxylic acid

Product Name

3-(1-Fluoroethyl)oxetane-3-carboxylic acid

IUPAC Name

3-(1-fluoroethyl)oxetane-3-carboxylic acid

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C6H9FO3/c1-4(7)6(5(8)9)2-10-3-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

OEZYNBJDLXTIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)C(=O)O)F

3-(1-Fluoroethyl)oxetane-3-carboxylic acid is a fluorinated oxetane derivative characterized by the presence of a carboxylic acid functional group and a fluorinated ethyl substituent on the oxetane ring. Its molecular formula is C6H9FO3, and it features a unique structure that includes a four-membered oxetane ring, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. The compound exhibits interesting physicochemical properties, including solubility in organic solvents and stability under standard conditions, making it a valuable candidate for further research and development .

The chemical reactivity of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid can be attributed to the presence of both the carboxylic acid group and the oxetane ring. Key reactions include:

  • Ring Opening Reactions: The oxetane ring can undergo nucleophilic attack, leading to ring-opening reactions that can form various derivatives. This is particularly useful in synthesizing larger molecular frameworks .
  • Decarboxylation: Under specific conditions, the carboxylic acid group may undergo decarboxylation, producing an alkylated product while releasing carbon dioxide .
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important intermediates in organic synthesis .

Several synthetic strategies have been developed for preparing 3-(1-Fluoroethyl)oxetane-3-carboxylic acid:

  • Intramolecular Cyclization: This method involves the cyclization of appropriate precursors containing both carboxylic acid and alkyl groups, often utilizing catalysts to promote the formation of the oxetane ring .
  • Fluorination Reactions: The introduction of the fluorine substituent can be achieved through electrophilic fluorination methods, which selectively add fluorine to specific positions on the alkyl chain .
  • Functional Group Transformations: Existing oxetane derivatives can be modified through various transformations such as oxidation or reduction to yield the desired carboxylic acid derivative .

The unique structure of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid opens up several potential applications:

  • Medicinal Chemistry: As a building block in drug discovery, it may serve as a precursor for synthesizing novel pharmaceuticals with enhanced efficacy and reduced side effects due to its unique structural properties.
  • Material Science: Its chemical stability and reactivity make it suitable for developing advanced materials, including polymers with tailored properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific modes of action or improved environmental profiles .

Interaction studies involving 3-(1-Fluoroethyl)oxetane-3-carboxylic acid are crucial for understanding its behavior in biological systems. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors. These interactions can be influenced by factors such as steric hindrance from the oxetane ring and electronic effects from the fluorine atom, which may enhance binding affinity or selectivity for certain targets .

Several compounds share structural similarities with 3-(1-Fluoroethyl)oxetane-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(1-Fluoroethyl)oxetane-3-carboxylic acidFluorinated ethyl group on an oxetaneEnhanced metabolic stability due to fluorination
3-Methyloxetan-3-carboxylic acidMethyl group instead of fluorinated ethylPotentially different biological activity
3-Ethyloxetan-3-carboxylic acidEthyl group without fluorinationDifferent reactivity patterns compared to fluorinated variants
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acidDifluorinated ethyl groupIncreased lipophilicity and potential bioactivity

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making them interesting subjects for comparative studies in drug design and synthesis .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

148.05357231 g/mol

Monoisotopic Mass

148.05357231 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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